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Tin(II) oxide

p-Type Semiconductor Thin-Film Transistor Hole Mobility

Researchers requiring p-type oxide semiconductors face limited options; substituting SnO with SnO₂ causes device failure from opposite carrier polarity. Tin(II) oxide (CAS 21651-19-4) is the definitive p-type semiconductor among tin oxides: • TFT hole mobility up to 10.83 cm²/V·s, ION/IOFF >10⁵ - enabling CMOS logic integration • Selective NO₂ detection at 200°C vs. H₂/CH₄ interferents - for industrial safety sensors • Li-ion anode initial capacity 1,590 mAh/g, 315 mAh/g reversible after 500 cycles Supplied with full documentation. Bulk quantities available for R&D and pilot-scale production.

Molecular Formula OSn
Molecular Weight 134.71 g/mol
CAS No. 21651-19-4
Cat. No. B1293836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(II) oxide
CAS21651-19-4
Molecular FormulaOSn
Molecular Weight134.71 g/mol
Structural Identifiers
SMILES[O-2].[Sn+2]
InChIInChI=1S/O.Sn/q-2;+2
InChIKeyCJGYQECZUAUFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

Tin(II) Oxide Technical Properties & Specifications


Tin(II) oxide (SnO, stannous oxide) is an inorganic compound with tin in the +2 oxidation state. It appears as a blue-black or brownish-black powder with a tetragonal crystal structure (space group P4/nmm), a density of 6.45–6.95 g/cm³, and a decomposition temperature of approximately 1080 °C [1]. SnO is insoluble in water and ethanol but dissolves in acids to form Sn²⁺ salts and in strong bases to form stannite ions [1]. The material exhibits p-type semiconducting behavior with an indirect bandgap of approximately 0.7 eV and a direct bandgap of 2.5–3.0 eV [2]. It is commercially available in purities ranging from 85% to 99.999% (metals basis) .

Tin(II) Oxide Substitution Limitations


Tin oxides exist in multiple oxidation states (SnO, SnO₂, Sn₃O₄), each with fundamentally different electronic structures and application-relevant performance characteristics. SnO is a native p-type semiconductor, whereas SnO₂ is n-type, and Sn₃O₄ is an intermediate mixed-valence phase [1]. SnO thermally oxidizes to SnO₂ in air above approximately 300–400 °C, and under inert atmospheres it can disproportionate into Sn metal and SnO₂ [2]. These intrinsic differences mean that SnO cannot be replaced by SnO₂ in applications requiring p-type conductivity, specific reducing chemistry, or moderate bandgap optical properties. Substitution without quantitative performance verification leads to device failure in thin-film transistors, altered selectivity in gas sensors, and compromised electrochemical behavior in battery anodes.

Tin(II) Oxide Comparative Evidence


Hole Mobility vs. Cu₂O and SnO in p-Type Transistors

SnO nanowire field-effect transistors exhibit a field-effect hole mobility of 10.83 cm²/V·s, the highest reported among p-type oxide semiconductors processed at similar temperatures (160 °C) [1]. In direct comparison, this mobility is five times higher than SnO thin-film transistors and fifteen times higher than p-type Cu₂O nanowire transistors [1]. The threshold voltage (-1 V) is three times lower than the best reported SnO thin-film transistors [1].

p-Type Semiconductor Thin-Film Transistor Hole Mobility

Top-Gate p-TFT Performance vs. Benchmarks

A coplanar top-gate nanosheet SnO p-type thin-film transistor (p-TFT) achieves a field-effect hole mobility (µFE) of 4.4 cm²/V·s, an on/off current ratio (ION/IOFF) of 1.2 × 10⁵, and a subthreshold swing (SS) of 526 mV/decade [1]. These values represent the best-reported performance for top-gate p-TFT devices to date [1]. The device performance is critically dependent on preventing oxidation of the p-type SnO channel to n-type SnO₂ during processing [1].

p-Type TFT Top-Gate Transistor Monolithic 3D IC

NO₂ Gas Sensor Selectivity vs. SnO₂ and Sn₃O₄

In a direct comparative study of tin oxide nanobelts (SnO₂, SnO, Sn₃O₄), SnO nanobelts exhibited the highest selectivity to 50 ppm NO₂ relative to the interferent gases H₂ and CH₄ at an operating temperature of 200 °C [1]. Sn₃O₄ displayed the highest selectivity to NO₂ relative to CO and the highest absolute sensor response (155-fold resistance increase) [1]. SnO₂, the most widely used tin oxide gas sensor material, showed inferior selectivity profiles compared to both SnO and Sn₃O₄ for these specific interferent gases [1].

Gas Sensor Selectivity NO₂ Detection

Anode Discharge Capacity vs. SnO₂ in Li-Ion Batteries

Nano-SnO synthesized via hydrothermal methods exhibits a special cross-network flower-cluster structure not observed in SnO₂ synthesized under similar conditions [1]. Compared directly to SnO₂, SnO demonstrates higher initial charge and discharge capacities of 1,059 mAh/g and 1,590 mAh/g, respectively, with an initial coulombic efficiency of 66.6% [1]. After 500 cycles, SnO retains a reversible capacity of 315 mAh/g, and at a high current density of 2.0 A/g it delivers a reversible capacity of 548 mAh/g [1]. The theoretical capacity of SnO is 782 mAh/g, approximately twice that of graphite (372 mAh/g) [2].

Lithium-Ion Battery Anode Material Electrochemical Storage

Electronic Bandgap vs. SnO₂ for Optoelectronics

SnO possesses an indirect bandgap of approximately 0.7 eV and a direct bandgap ranging from 2.5 to 3.0 eV, compared to SnO₂ which is a wide-bandgap (~3.6 eV) n-type semiconductor [1]. This narrower bandgap makes SnO suitable for applications requiring visible-light absorption or emission, whereas SnO₂ is transparent in the visible range. The p-type conductivity of SnO further differentiates it from the n-type character of SnO₂, enabling complementary device architectures [1].

Optoelectronics Bandgap Engineering Transparent Semiconductor

Oxidation State and Chemical Reactivity vs. SnO₂

SnO contains tin in the +2 oxidation state, whereas SnO₂ contains tin in the +4 state. This fundamental difference imparts reducing properties to SnO: it is unstable in air due to slow oxidation to SnO₂ and serves as a reducing agent in the preparation of other tin(II) salts [1]. Upon heating in air, SnO oxidizes to SnO₂; under inert atmosphere, it can disproportionate into Sn metal and SnO₂ in equimolar proportions [2]. SnO₂ is chemically stable in air and does not exhibit this reducing behavior.

Reducing Agent Precursor Chemistry Stannous Salt Synthesis

Tin(II) Oxide Application Scenarios


p-Type Channel for Transparent TFTs & 3D ICs

SnO is the material of choice for p-type channel layers in transparent thin-film transistors (TFTs) required for complementary metal-oxide-semiconductor (CMOS) logic in monolithic 3D integrated circuits. Top-gate SnO nanosheet TFTs achieve a field-effect hole mobility of 4.4 cm²/V·s with an ION/IOFF ratio of 1.2 × 10⁵ [1], and SnO nanowire transistors reach 10.83 cm²/V·s [2]. These mobility values substantially exceed those of alternative p-type oxides such as Cu₂O [2], enabling higher-performance back-end-of-line compatible devices.

Selective NO₂ Sensing Against H₂ and CH₄

SnO nanobelts provide the highest selectivity to 50 ppm NO₂ relative to H₂ and CH₄ among the tin oxide family (SnO, SnO₂, Sn₃O₄) at 200 °C operating temperature [1]. This selective response enables the deployment of SnO-based chemiresistive sensors in industrial safety systems and environmental monitoring stations where hydrogen and methane are common interferents and false alarms must be minimized.

High-Capacity Lithium-Ion Battery Anodes

Nano-SnO with cross-network flower-cluster morphology delivers an initial discharge capacity of 1,590 mAh/g and maintains a reversible capacity of 315 mAh/g after 500 cycles [1]. The theoretical capacity of SnO (782 mAh/g) is approximately twice that of conventional graphite anodes [2]. This performance profile makes nanostructured SnO a compelling candidate for next-generation high-energy-density lithium-ion batteries, provided volume expansion challenges are addressed through morphological engineering or composite formation.

Stannous Precursor for Tin(II) Salts & Reducing Agents

SnO is the preferred starting material for the synthesis of tin(II) salts and stannite compounds due to its Sn²⁺ oxidation state and reducibility [1]. It dissolves in acids to yield Sn²⁺ solutions and in strong bases to form stannite ions [1]. Unlike SnO₂, which contains Sn⁴⁺ and is chemically inert toward mild reduction, SnO provides the necessary +2 oxidation state for applications in electroplating, catalyst preparation, and as a mild reducing agent in organic synthesis.

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